MIC and Therapeutic Window: Mtb-IN-2 vs. PAS and Isoniazid
Mtb-IN-2 (10c) displays a minimum inhibitory concentration (MIC) of 5.06 μM against the virulent Mtb H37Rv strain [1]. This is >4-fold more potent than its direct structural analog, 4-aminosalicylic acid (PAS), which has an MIC of 20.44 μM under identical assay conditions [1]. While isoniazid (INH) is more potent (MIC = 0.2 μg/mL), it is well-known for its cytotoxicity and toxic metabolites. In contrast, Mtb-IN-2's high selectivity index (SI = 197.6) and its activity against drug-resistant Mtb strains offer a superior therapeutic window compared to standard agents [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mtb H37Rv |
|---|---|
| Target Compound Data | 5.06 μM (1.56 μg/mL) |
| Comparator Or Baseline | 4-Aminosalicylic acid (PAS): 20.44 μM; Isoniazid (INH): 0.2 μg/mL |
| Quantified Difference | Mtb-IN-2 is ~4-fold more potent than PAS. |
| Conditions | Microplate Alamar Blue Assay, pH 6.6 (neutral), Mtb H37Rv (drug-sensitive and drug-resistant strains) |
Why This Matters
This 4-fold potency advantage over its structural analog PAS, combined with a lack of cytotoxicity, directly translates to a wider therapeutic window and a lower risk of off-target effects, making it a more desirable lead compound for further development.
- [1] Nawrot, D. E., Bouz, G., Janďourek, O., Konečná, K., Paterová, P., Bárta, P., Novák, M., Kučera, R., Zemanová, J., Forbak, M., Korduláková, J., Pavliš, O., Kubíčková, P., Doležal, M., & Zitko, J. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115617. https://doi.org/10.1016/j.ejmech.2023.115617 View Source
